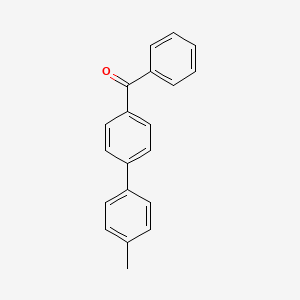![molecular formula C12H13Br2NO2 B1624959 Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- CAS No. 210832-82-9](/img/structure/B1624959.png)
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-
Overview
Description
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl], is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a molecular formula of C11H13Br2NO and a molecular weight of 313.06 g/mol. It is soluble in alcohol, ether, and benzene, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
DNA Repair and Cancer Treatment
A notable application of derivatives of Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- is in the field of oncology. Specifically, compounds structurally related to Ethanone have been identified as inhibitors of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme involved in the repair of DNA double-strand breaks. These inhibitors have shown promise in enhancing the effectiveness of cancer treatments that induce DNA damage, thereby providing a potential therapeutic avenue for targeting cancer cells more effectively. The selective inhibition of DNA-PK can enhance the cytotoxicity of agents that cause DNA double-strand breaks, without affecting the repair of other forms of DNA damage, indicating a targeted approach to cancer therapy (Kashishian et al., 2003).
Synthesis of Organic Compounds
Ethanone derivatives have been utilized in the synthesis of various organic compounds through efficient methodologies. One such method involves the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone, demonstrating an alternative to conventional synthesis methods. This approach not only simplifies the synthesis process but also improves yield and reduces reaction time, contributing to more environmentally friendly chemistry practices (Aljohani et al., 2019).
Catalytic Synthesis and Pharmacophore Development
The catalytic enantioselective synthesis of morpholinones, an important pharmacophore in medicinal chemistry, has been enabled by derivatives of Ethanone. This innovative synthesis route opens up new possibilities for developing drugs with improved efficacy and selectivity. The approach provides a strategic method for constructing N,O-heterocycles, which are significant in the development of neurokinin-1 receptor antagonists, showcasing the compound's utility in medicinal chemistry (He et al., 2021).
Photophysical Characterization and Material Science
In material science, Ethanone derivatives have been studied for their photophysical properties. Research into compounds such as 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone has contributed to understanding the luminescence and absorption spectra of these materials, which can be applied in the development of photoluminescent materials and sensors. These studies provide insights into the electronic transitions and structural features that contribute to the photophysical behavior of these compounds (Pye et al., 2010).
properties
IUPAC Name |
2,2-dibromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPUJNSXXOICAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436800 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
CAS RN |
210832-82-9 | |
| Record name | Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



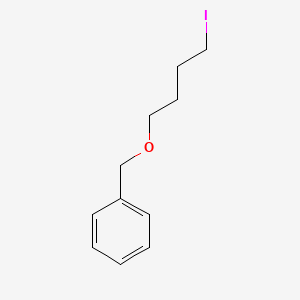
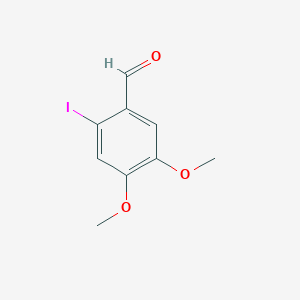
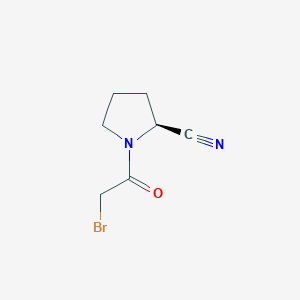
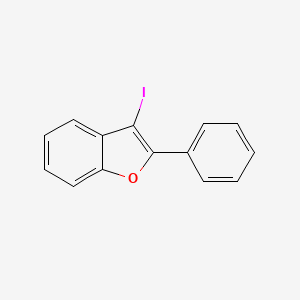


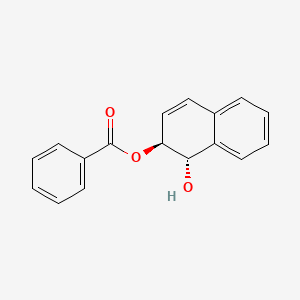
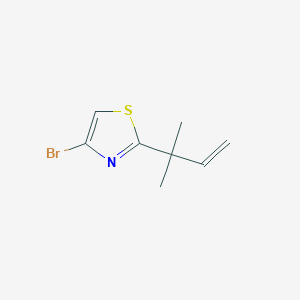


![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
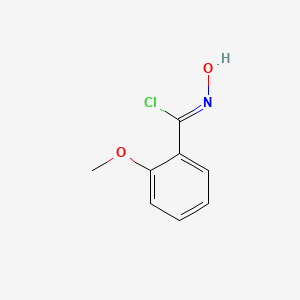
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
